(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate
Overview
Description
(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate is a complex organic compound that features a trityl group attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate typically involves the protection of amino groups followed by the introduction of the trityl group. One common method involves the reaction of an amino acid derivative with trityl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trityl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The trityl group can be oxidized to form trityl cations, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trityl group can yield trityl cations, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The trityl group can stabilize reactive intermediates, facilitating various biochemical reactions. The amino acid backbone allows the compound to interact with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-4-oxo-4-(benzylamino)butanoic acid: Similar structure but with a benzyl group instead of a trityl group.
(S)-2-Amino-4-oxo-4-(phenylamino)butanoic acid: Features a phenyl group, offering different reactivity and properties.
Uniqueness
The presence of the trityl group in (S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate imparts unique stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring stable intermediates or specific interactions with biological targets.
Properties
IUPAC Name |
(2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3.H2O/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16,24H2,(H,25,26)(H,27,28);1H2/t20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSZZNPDVYLXAC-BDQAORGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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